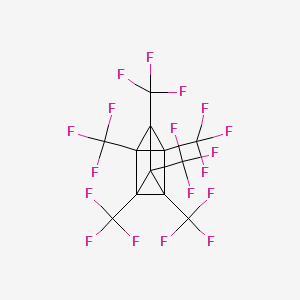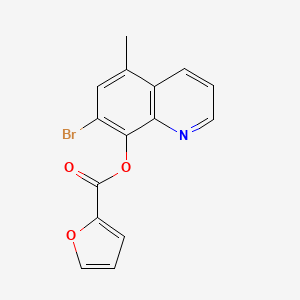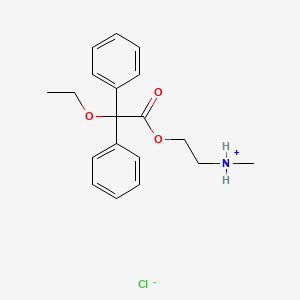
2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride typically involves multiple steps. One common method includes the esterification of 2,2-Diphenyl-2-ethoxyacetic acid with 2-(methylamino)ethanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic rings to cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,2-Diphenyl-2-ethoxyacetic acid (2-(N-butyl-N-methylamino)ethyl) ester hydrochloride
- 2,2-Diphenyl-2-ethoxyacetic acid (2-(dimethylamino)ethyl) ester hydrochloride
Uniqueness
2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for targeted research applications.
特性
CAS番号 |
3043-16-1 |
|---|---|
分子式 |
C19H24ClNO3 |
分子量 |
349.8 g/mol |
IUPAC名 |
2-(2-ethoxy-2,2-diphenylacetyl)oxyethyl-methylazanium;chloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-23-19(16-10-6-4-7-11-16,17-12-8-5-9-13-17)18(21)22-15-14-20-2;/h4-13,20H,3,14-15H2,1-2H3;1H |
InChIキー |
QIYSHIHFQMXAIA-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH2+]C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


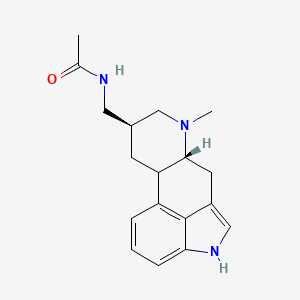

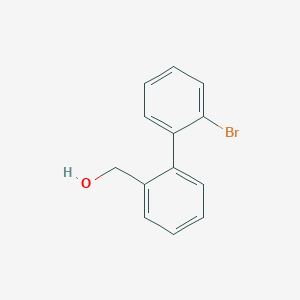
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
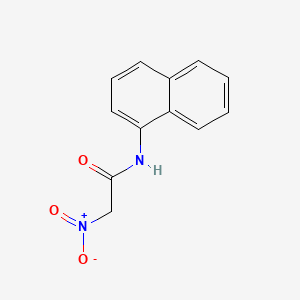
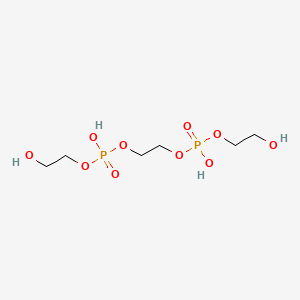

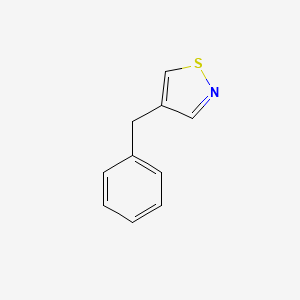


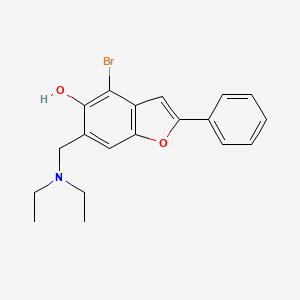
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
